2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride
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Overview
Description
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is a chemical compound that features a morpholine ring and a cyclopropane carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with 2-(4-morpholinyl)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various alkylated derivatives .
Scientific Research Applications
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Morpholinyl)ethyl diphenylacetate hydrochloride
- 1-Methyl-2-(4-morpholinyl)ethyl diphenylacetate hydrochloride
- Ethyl 2,2-diphenylcyclopropanecarboxylate
Uniqueness
2-(4-Morpholinyl)ethyl 2,2-diphenylcyclopropanecarboxylate hydrochloride is unique due to its combination of a morpholine ring and a cyclopropane carboxylate ester. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
37124-07-5 |
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Molecular Formula |
C22H26ClNO3 |
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2,2-diphenylcyclopropane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C22H25NO3.ClH/c24-21(26-16-13-23-11-14-25-15-12-23)20-17-22(20,18-7-3-1-4-8-18)19-9-5-2-6-10-19;/h1-10,20H,11-17H2;1H |
InChI Key |
FKYFBCMTTTUCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C2CC2(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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